Triphenylene, 2-nitro-
CAS No.: 81316-79-2
Cat. No.: VC4127537
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81316-79-2 |
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Molecular Formula | C18H11NO2 |
Molecular Weight | 273.3 g/mol |
IUPAC Name | 2-nitrotriphenylene |
Standard InChI | InChI=1S/C18H11NO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H |
Standard InChI Key | WFWCWFPGYUDATP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24 |
Introduction
Chemical Structure and Molecular Characteristics
Triphenylene, 2-nitro- consists of four fused benzene rings arranged in a symmetrical, hexagonal lattice, with a nitro group substituted at the 2-position (Figure 1). The nitro group introduces significant electronic asymmetry, altering the compound’s dipole moment and redox properties. X-ray crystallographic studies of related nitro-PAHs reveal planar geometries with bond lengths consistent with aromatic delocalization . For example, the B–N bond length in analogous nitro-BN-naphthalenes remains nearly unchanged (1.44–1.46 Å) despite nitro substitution, suggesting minimal distortion to the core structure .
Electronic Properties
The nitro group’s electron-withdrawing nature lowers the HOMO and LUMO energies of triphenylene, enhancing its electron affinity. Computational studies on tetraester-functionalized triphenylenes show that peripheral electron-withdrawing groups reduce HOMO levels by ~0.5 eV without significantly altering the HOMO-LUMO gap . This property makes 2-nitrotriphenylene a potential candidate for organic semiconductors and charge-transfer materials.
Synthesis and Functionalization
Nitration of Triphenylene Derivatives
The synthesis of 2-nitrotriphenylene typically involves electrophilic aromatic nitration. Hexaalkoxytriphenylenes, such as hexabutyloxytriphenylene, undergo nitration with nitric acid or acetyl nitrate (AcONO₂) to yield mononitro derivatives . Key findings include:
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Regioselectivity: Nitration preferentially occurs at the 1- and 2-positions due to steric and electronic factors .
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Reaction Conditions: Controlled nitration at 10–20°C in anhydrous acetonitrile minimizes polynitration .
Table 1: Nitration Yields of Triphenylene Derivatives
Starting Material | Nitrating Agent | Product | Yield (%) |
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Hexabutyloxytriphenylene | HNO₃ | 2-Nitrotriphenylene | 45 |
BN-Naphthalene | AcONO₂ | 1-Nitro-BN-naphthalene | 23 |
Triphenylene | NO₂BF₄ | 3,6-Dinitrotriphenylene | 39 |
Challenges in Functionalization
Long alkyl chains on triphenylene precursors (e.g., hexyloxy groups) can hinder nitration by sterically shielding reactive sites . For example, attempts to nitrate tetrahexyloxytriphenylene resulted in incomplete conversion due to chain interference . Demethylation strategies using BBr₃ have been employed to generate hydroxyl intermediates, which are subsequently alkylated or acylated .
Physicochemical Properties
Thermal Stability
2-Nitrotriphenylene exhibits high thermal stability, with decomposition temperatures exceeding 300°C . This stability arises from the robust aromatic core and strong C-NO₂ bonds. Differential scanning calorimetry (DSC) of related nitro-PAHs shows glass transitions near 120°C, indicative of potential mesophase behavior .
Solubility and Crystallinity
The compound’s solubility in organic solvents (e.g., CH₂Cl₂, THF) is moderate but improves with alkyloxy substituents. Crystallographic analysis of tetrahexyloxytriphenylene derivatives reveals columnar packing with interplanar spacings of 3.32–3.38 Å, facilitated by π-π stacking .
Applications in Materials Science
Liquid Crystalline Behavior
Nitro-substituted triphenylenes exhibit columnar mesophases, as observed in hexaalkoxytriphenylene derivatives . These mesophases are characterized by:
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Optical Anisotropy: Birefringence under polarized light.
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Charge Transport: One-dimensional conductivity along columnar stacks .
Optoelectronic Devices
The electron-deficient nitro group enhances charge injection in organic field-effect transistors (OFETs). Triphenylene-based OFETs achieve hole mobilities of 0.1–1.0 cm²/V·s, comparable to amorphous silicon .
Environmental and Biological Relevance
Atmospheric Formation
Nitro-PAHs like 2-nitrotriphenylene form via heterogeneous reactions of PAHs with NO₃ radicals and N₂O₅ on particulate matter . Field studies in Beijing and Los Angeles detected nitro-PAHs at concentrations of 4.6–274 pg/m³, with 2-nitrotriphenylene contributing to secondary organic aerosol formation .
Table 2: Ambient Concentrations of Nitro-PAHs
Compound | Location | Concentration (pg/m³) |
---|---|---|
2-Nitrotriphenylene | Beijing | 8.6 |
9-Nitroanthracene | Los Angeles | 22 |
1-Nitropyrene | Marine Air | 0.022 |
Ecotoxicology
Nitro-PAHs are mutagenic and carcinogenic, with 2-nitrotriphenylene showing moderate cytotoxicity in in vitro assays . Metabolic activation by cytochrome P450 enzymes generates reactive intermediates that bind DNA, inducing frameshift mutations .
Comparative Analysis with Related Compounds
vs. 1-Nitrotriphenylene
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Electronic Effects: The 2-nitro isomer exhibits stronger electron withdrawal due to closer proximity to the aromatic core .
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Mesophase Range: 2-Nitrotriphenylene displays broader liquid crystalline phases (up to 120°C) compared to the 1-nitro analog .
vs. Non-Nitro PAHs
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Reactivity: Nitro-PAHs undergo photoreduction 3–5× faster than parent PAHs due to NO₂’s electron-withdrawing effects .
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Environmental Persistence: Half-lives of nitro-PAHs in aerosols exceed 24 hours, compared to <6 hours for unsubstituted PAHs .
Future Directions
Advanced Functional Materials
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Metal-Organic Frameworks (MOFs): Incorporating 2-nitrotriphenylene into MOFs could enhance charge separation in photocatalytic systems.
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Polymer Composites: Covalent attachment to conjugated polymers may improve mechanical and electronic properties.
Environmental Mitigation
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Bioremediation: Screening microbial consortia for nitroreductase activity could enable targeted degradation.
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Sensor Development: Functionalized graphene electrodes sensitized with 2-nitrotriphenylene may detect ambient nitro-PAHs at sub-ppt levels.
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